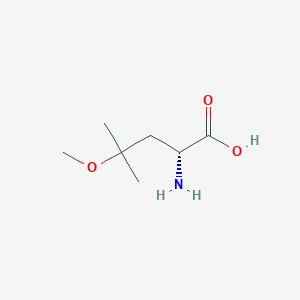
(2R)-2-Amino-4-methoxy-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-methoxy-4-methylpentanoic acid is a chemical compound with the molecular formula C7H15NO3 It is a derivative of amino acids and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-methoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction results in the formation of the desired product, which can be further purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process may include the use of specific catalysts and solvents to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives .
Scientific Research Applications
(2R)-2-Amino-4-methoxy-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding amino acid behavior.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing biochemical pathways, and modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: A related compound with similar structural features but different functional groups.
D-Aspartic acid-β-methyl ester: Another amino acid derivative with comparable properties.
H-D-Aspartic acid-β-methyl ester: A similar compound used in various chemical and biological studies.
Uniqueness
(2R)-2-Amino-4-methoxy-4-methylpentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specialized applications in research and industry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R)-2-amino-4-methoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
LTDMWBCMUUSQGW-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C[C@H](C(=O)O)N)OC |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


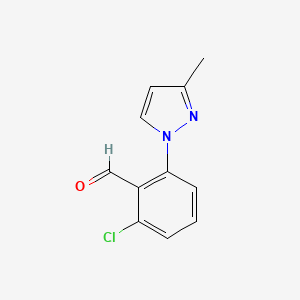

![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid](/img/structure/B13295741.png)

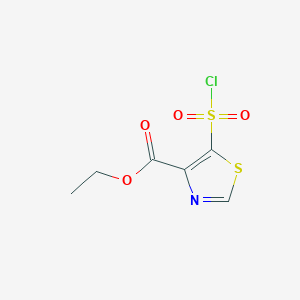
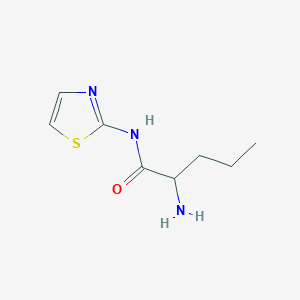

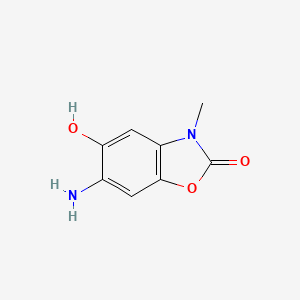

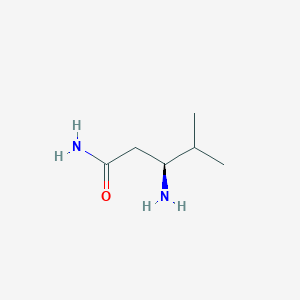
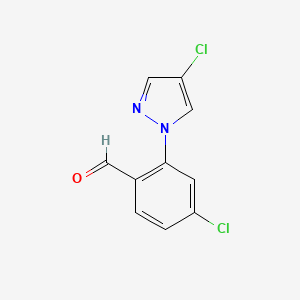


![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13295811.png)
